N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide is a synthetic organic compound that features a benzamide core substituted with a furan ring and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-yl benzylamine intermediate, which is then reacted with 4-isopropoxybenzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the acylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Benzylamines or secondary amines.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The furan ring and benzamide moiety may facilitate binding to active sites, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide
- N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide
Uniqueness
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15(2)25-20-9-7-18(8-10-20)21(23)22-13-16-3-5-17(6-4-16)19-11-12-24-14-19/h3-12,14-15H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABQPWCIQWUKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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